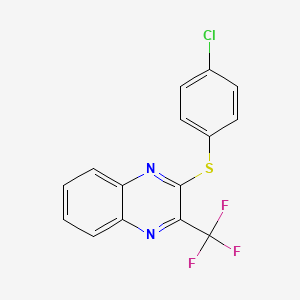

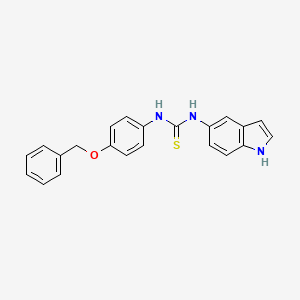

2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

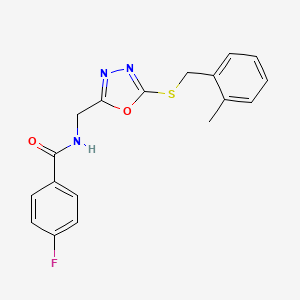

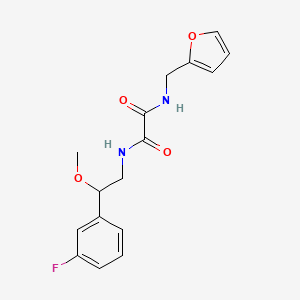

The compound "2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline" is a quinoxaline derivative that is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. Quinoxaline derivatives are known for their diverse biological activities and their use in the development of dyes, light-emitting diodes, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of quinoxaline derivatives, such as 2-substituted 3-(trifluoromethyl)quinoxalines, has been explored starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. A range of derivatives including chloro, methylsulfanyl, and other substituents have been obtained, indicating the versatility of the quinoxaline core for functionalization . The introduction of a trifluoromethyl group is particularly noteworthy as it can significantly influence the electronic properties of the molecule .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be influenced by the positioning of substituents on the quinoxaline ring. For instance, the introduction of chiral groups such as menthol can induce helical structures in poly(quinoxaline-2,3-diyl)s, which can have implications for the material's properties . Additionally, the X-ray structure analysis of isomeric chloro-(methylthio)quinolines provides insights into the attractive interactions between ortho-situated heteroatoms, which can affect the overall molecular conformation .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including electrochemical fluorination, which has been successfully carried out on sulfides bearing an electron-withdrawing group. The presence of a trifluoromethyl group enhances the efficiency of such reactions, as demonstrated in the anodic fluorination of 4-(methylthio)-7-(trifluoromethyl)quinoline . These reactions are crucial for introducing functional groups that can modulate the compound's reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's electronic properties, as seen in the case of 4-(4-chlorophenyl) derivatives. Density Functional Theory (DFT) and Time-Dependent DFT calculations can provide detailed insights into the spectroscopic characterization, nonlinear optical (NLO) properties, and molecular orbital analyses, which are essential for understanding the behavior of these compounds in various applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A variety of 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives like chloro and methylsulfanyl, have been synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This demonstrates the compound's potential in creating diverse chemical structures (Didenko et al., 2015).

Structural Analysis

- The molecular structure of 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline showcases electron delocalization in its fused tricyclic system, indicating the compound's interesting electronic properties (Castillo et al., 2013).

Corrosion Inhibition

- Quinoxalines, including chlorophenyl variants, have been studied as corrosion inhibitors for metals in acidic media, highlighting their potential in industrial applications (Zarrouk et al., 2014).

Catalysis

- Quinoxalines have been synthesized using silica bonded S-sulfonic acid as a catalyst, indicating their role in facilitating chemical reactions (Niknam et al., 2009).

Antibacterial Activities

- Novel quinoxaline sulfonamides have shown antibacterial activities, suggesting their potential use in medical applications (Alavi et al., 2017).

Electrochemical Properties

- Quinoxalines have been analyzed for their electrochemical properties as corrosion inhibitors, demonstrating their importance in materials science (Saraswat & Yadav, 2020).

Optical and Electronic Studies

- Tri-fluoromethyl substituted quinoxalines have been synthesized and characterized, with emphasis on their optical properties, highlighting their potential in photonic and electronic applications (Rajalakshmi & Palanisami, 2020).

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-3-(trifluoromethyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2S/c16-9-5-7-10(8-6-9)22-14-13(15(17,18)19)20-11-3-1-2-4-12(11)21-14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOSKZJPNKQTFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Chlorophenyl)sulfanyl)-3-(trifluoromethyl)quinoxaline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(2,5-dimethylfuran-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B3007685.png)

![N-[(pyridin-2-yl)methyl]-2,6-bis(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B3007687.png)

![5-ethoxy-1-methyl-3-(2-oxo-2-piperidinoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007694.png)

![6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)nicotinamide](/img/structure/B3007701.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B3007704.png)

![2-Chloro-N-[1-(oxan-4-yl)propan-2-yl]acetamide](/img/structure/B3007705.png)